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Compound of Interest

Compound Name: Complement C3a, (Tyr-70-77)

CAS No.: 125753-03-9

Cat. No.: B163898 Get Quote

Executive Summary
C3a (70-77) (Sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) represents the minimal bioactive

pharmacophore of the native C3a protein. While it retains full efficacy (intrinsic activity) in

activating the C3a Receptor (C3aR), it exhibits significantly reduced potency—typically 1–2% of

full-length C3a—due to the absence of the N-terminal helical bundle required for high-affinity

receptor docking.

This guide analyzes the pharmacological distinction between this peptide fragment and the full-

length anaphylatoxins (C3a and C5a), providing researchers with the mechanistic grounding

and experimental protocols necessary to utilize C3a (70-77) effectively in drug discovery and

immunology workflows.

Molecular Profile & Structural Mechanistics[1]
The biological activity of anaphylatoxins is governed by a Two-Site Binding Model.

Understanding this model is critical for explaining why C3a (70-77) behaves differently from the

native protein.

The Two-Site Interaction Model
Site 1 (Docking): The N-terminal
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-helical bundle of native C3a binds to the large second extracellular loop (ECL2) of C3aR.
This step confers high affinity and orients the ligand.

Site 2 (Activation): The flexible C-terminal octapeptide (residues 70-77) swings into the

receptor's transmembrane bundle to trigger G-protein coupling. This step confers efficacy.

C3a (70-77) lacks Site 1. It relies solely on random collision with the transmembrane pocket

(Site 2) to activate the receptor, necessitating higher concentrations to achieve receptor

occupancy.

Pathway Visualization
The following diagram illustrates the signaling cascade and the structural deficit of the peptide

compared to the protein.
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Caption: C3a (70-77) bypasses the high-affinity docking step (ECL2), directly engaging the

activation pocket with lower affinity but full functional efficacy.

Pharmacological Comparison
Potency and Selectivity Data
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The following table synthesizes data from calcium mobilization and smooth muscle contraction

assays. Note the distinct potency gap between the peptide and the native protein.[1]

Feature Native C3a (1-77) C3a (70-77) Peptide Native C5a

Sequence Full Protein (9 kDa)
ASHLGLAR

(Octapeptide)
Full Protein (11 kDa)

Receptor C3aR C3aR C5aR1 / C5aR2

Binding Affinity (

)
~1 nM ~500–1000 nM < 1 nM

Functional Potency (

)
0.5 – 5 nM 100 – 500 nM 0.1 – 1 nM

Relative Activity 100% 1–2% (Molar basis)
1000% (vs C3a in

chemotaxis)

Cross-Reactivity None
None (Specific to

C3aR)
None

Stability (

)

Rapidly cleaved by

Carboxypeptidase N

Very Unstable

(Proteolysis)
Rapidly cleaved

Key Technical Insight: While C3a (70-77) is less potent, it is not a partial agonist in terms of

(maximum response). At sufficiently high concentrations (micromolar range), it elicits a calcium
response indistinguishable from full-length C3a. This makes it an excellent tool for probing the
receptor's activation mechanism without the steric bulk of the full protein.

Experimental Workflows
To validate C3a (70-77) activity, two primary assays are recommended: Calcium Mobilization

(for high-throughput screening) and Guinea Pig Ileum Contraction (the historical gold standard

for anaphylatoxins).

Protocol A: Calcium Mobilization Assay (Fluorescent)
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Objective: Quantify receptor activation via intracellular

release in C3aR-expressing cells (e.g., U937, HMC-1, or transfected CHO cells).

Reagents:

Fluo-4 AM or Fura-2 AM (Calcium indicator).

Probenecid (Inhibits anion transport to retain dye).

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Endotoxin-free).

Step-by-Step Workflow:

Cell Prep: Harvest cells (

cells/mL) and wash in Assay Buffer.

Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 2.5 mM Probenecid for 30 minutes at

37°C in the dark.

Wash: Centrifuge (300 x g, 5 min) and resuspend in Assay Buffer to

cells/mL.

Baseline: Aliquot into a 96-well black plate. Measure baseline fluorescence (Ex 494 nm / Em

516 nm) for 30 seconds.

Stimulation:

Positive Control: Native C3a (Final conc: 100 nM).

Test: C3a (70-77) (Titration: 10 nM to 10 µM).

Negative Control: C3a desArg (inactive).

Acquisition: Record fluorescence immediately upon addition for 120 seconds.

Data Analysis: Plot
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vs. Log[Concentration]. Expect the C3a (70-77) curve to be right-shifted by 2 logs compared to
Native C3a.

Protocol B: Guinea Pig Ileum Bioassay
Objective: Confirm tissue-level anaphylatoxin activity (smooth muscle contraction).

Tissue Prep: Isolate a 2-cm segment of distal ileum from a guinea pig.

Mounting: Suspend in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

/5%

.

Equilibration: Apply 1g resting tension; equilibrate for 60 min, washing every 15 min.

Desensitization Check (Critical):

Apply Native C3a (100 nM). Observe contraction. Wash.

Apply C3a (70-77) (10 µM). Observe contraction.

Note: Repeated application of C3a leads to tachyphylaxis (desensitization). Cross-

desensitization between the peptide and protein confirms they act on the same receptor.

Experimental Logic & Troubleshooting
Visualizing the Assay Logic
The following diagram outlines the decision matrix for selecting the correct concentration and

control for C3a (70-77) experiments.

Start: C3a (70-77) Assay Select Concentration Range

1 - 10 nMLike Native C3a

1 - 10 µM

Adjusted for Peptide

No Signal
(False Negative)

Robust Signal
(Valid Response) Check Specificity

Use C3a-desArg
(Should be inactive)

Use SB 290157
(Should block signal)
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Caption: Decision tree for C3a (70-77) assay optimization. Note the requirement for micromolar

concentrations.

Critical Stability Warning
The C-terminal Arginine is the "switch" for activity. Serum Carboxypeptidase N (and

contaminants in cell culture media) will cleave this residue rapidly, converting C3a (70-77) to

C3a (70-76), which is biologically inert.

Solution: Always use serum-free buffer for functional assays.

Inhibitors: If serum is required, add a carboxypeptidase inhibitor (e.g., MERGETPA or 1,10-

Phenanthroline), though these may affect cell viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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other-anaphylatoxins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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